molecular formula C11H16ClNO5 B2425016 1-(2-Hydroxycyclohexyl)pyridinium perchlorate CAS No. 116599-47-4

1-(2-Hydroxycyclohexyl)pyridinium perchlorate

Cat. No.: B2425016
CAS No.: 116599-47-4
M. Wt: 277.7
InChI Key: QXJHPZHBWURIAN-UHFFFAOYSA-M
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Description

1-(2-Hydroxycyclohexyl)pyridinium perchlorate is a chemical compound with the molecular formula C11H16ClNO5. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, materials science, and electrochemistry . Pyridinium salts are characterized by the presence of a pyridinium ion, which is a positively charged nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxycyclohexyl)pyridinium perchlorate typically involves the reaction of 2-hydroxycyclohexanone with pyridine in the presence of perchloric acid. The reaction conditions often include:

    Solvent: Acetonitrile (MeCN)

    Temperature: Room temperature

    Reaction Time: Approximately 8 hours

The reaction proceeds through the protonation of the pyridine nitrogen by perchloric acid, followed by nucleophilic attack of the 2-hydroxycyclohexanone on the pyridinium ion, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxycyclohexyl)pyridinium perchlorate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce a pyridine derivative .

Scientific Research Applications

1-(2-Hydroxycyclohexyl)pyridinium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclohexyl)pyridinium perchlorate involves its interaction with molecular targets and pathways in biological systems. The pyridinium ion can interact with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium chloride
  • Pyridinium bromide
  • 1-(2-Hydroxyethyl)pyridinium perchlorate

Comparison

1-(2-Hydroxycyclohexyl)pyridinium perchlorate is unique due to the presence of the 2-hydroxycyclohexyl group, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-pyridin-1-ium-1-ylcyclohexan-1-ol;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NO.ClHO4/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;2-1(3,4)5/h1,4-5,8-11,13H,2-3,6-7H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJHPZHBWURIAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)[N+]2=CC=CC=C2)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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